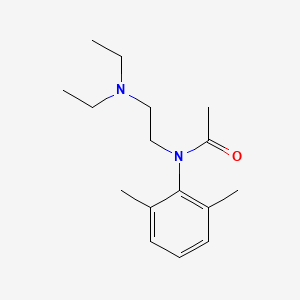
3,5-Dimethyl-1-ethynylcyclohexyl carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethyl-1-ethynylcyclohexyl carbamate is a chemical compound with the molecular formula C11H17NO2 It is known for its unique structure, which includes a cyclohexyl ring substituted with ethynyl and dimethyl groups, and a carbamate functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1-ethynylcyclohexyl carbamate typically involves the reaction of 3,5-dimethylcyclohexanol with ethynyl carbamate. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the carbamate ester. The process may involve steps such as:
Formation of 3,5-dimethylcyclohexanol: This can be achieved through the hydrogenation of 3,5-dimethylphenol.
Reaction with ethynyl carbamate: The 3,5-dimethylcyclohexanol is then reacted with ethynyl carbamate in the presence of a catalyst, such as a base or an acid, to form the desired carbamate ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 3,5-Dimethyl-1-ethynylcyclohexyl carbamate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or other derivatives.
科学的研究の応用
3,5-Dimethyl-1-ethynylcyclohexyl carbamate has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,5-Dimethyl-1-ethynylcyclohexyl carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The ethynyl group can participate in π-π interactions and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
類似化合物との比較
Cyclohexanol, 1-ethynyl-3,5-dimethyl, carbamate: A closely related compound with similar structural features.
Carbamic acid, 3,5-dimethyl-1-ethynylcyclohexyl ester: Another similar compound with slight variations in functional groups.
Uniqueness: 3,5-Dimethyl-1-ethynylcyclohexyl carbamate stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound in research and industry.
特性
CAS番号 |
63884-48-0 |
|---|---|
分子式 |
C11H17NO2 |
分子量 |
195.26 g/mol |
IUPAC名 |
(1-ethynyl-3,5-dimethylcyclohexyl) carbamate |
InChI |
InChI=1S/C11H17NO2/c1-4-11(14-10(12)13)6-8(2)5-9(3)7-11/h1,8-9H,5-7H2,2-3H3,(H2,12,13) |
InChIキー |
IWXFPCQUGQFOCN-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CC(C1)(C#C)OC(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


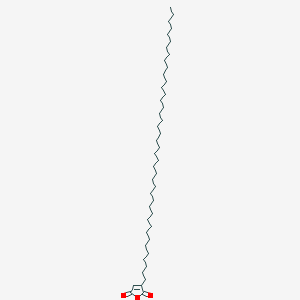
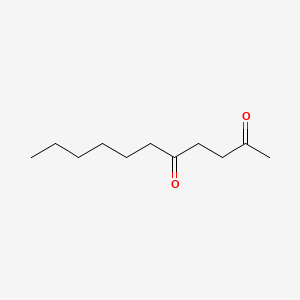
![Propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester](/img/structure/B13768416.png)
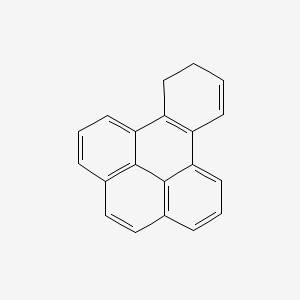
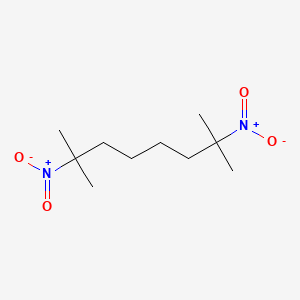
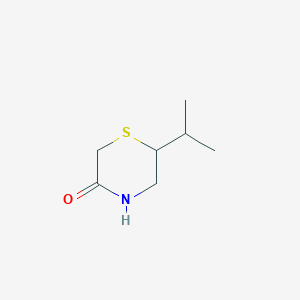
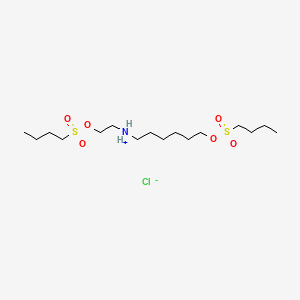

![Sodium;cobalt(3+);8-(methoxycarbonylamino)-1-[(5-methoxy-2-oxido-4-sulfamoylphenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768436.png)
![Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B13768445.png)
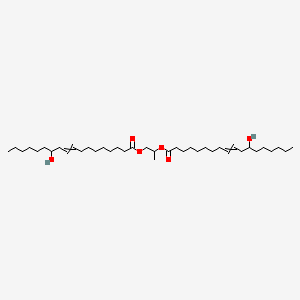
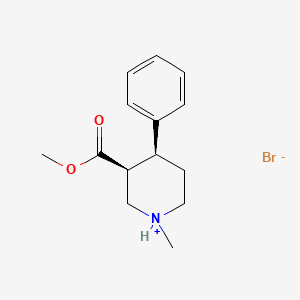
![Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4'-bipyridine]-3,5-dicarboxylate--hydrogen iodide (1/1)](/img/structure/B13768461.png)
